molecular formula C26H22O10 B128652 Phenolphthalein glucuronide CAS No. 15265-26-6

Phenolphthalein glucuronide

Cat. No. B128652
CAS RN: 15265-26-6
M. Wt: 494.4 g/mol
InChI Key: FXJYOZKDDSONLX-XADSOVDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenolphthalein Glucuronide, Sodium Salt (PGS) is a substrate for β-glucuronidase and an important reagent in organic synthesis . It has been shown to inhibit the activity of certain enzymes, such as lipases, proteases, and phosphatases, and the growth of some bacteria and fungi .


Synthesis Analysis

Phenolphthalein glucuronide has been synthesized chemically . The synthesis of phenolphthalein glucuronide has been reported in several studies .


Molecular Structure Analysis

The molecular formula of Phenolphthalein glucuronide is C26H22O10 . It has a molecular weight of 494.4 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

Phenolphthalein glucuronide has a molecular weight of 494.4 g/mol . It has a topological polar surface area of 163 Ų . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors .

Scientific Research Applications

Enzymatic Activity Measurement

Phenolphthalein glucuronide is a key substrate used for measuring the activity of the enzyme beta-glucuronidase. This measurement is critical in understanding various biological and enzymatic processes. A novel radioanalytical technique using radioiodinated phenolphthalein glucuronide has significantly increased the sensitivity of beta-glucuronidase measurements, surpassing traditional spectrophotometric methods (Ünak, Avcıbaşı, & Yıldırım, 2005).

Study of Enzyme Properties

Research on the properties of beta-glucuronidase, using phenolphthalein glucuronide as a substrate, has provided insights into the enzyme's behavior under different conditions. Studies have investigated the impact of factors like sodium chloride concentration and buffer conditions on enzyme activity (Kushinsky, Chen, & Otterness, 1967).

Biomedical Applications

Phenolphthalein glucuronide has been employed in various biomedical studies. For instance, its application in the assay of human blood beta-glucuronidase has provided valuable insights into the enzyme's role in different biological functions and its distribution between plasma and formed elements of the blood (Fishman, Springer, & Brunettei, 1948).

Pharmacokinetics and Metabolism

The metabolism and disposition of phenolphthalein and its glucuronide in various organisms have been studied, providing crucial information on how these compounds are processed in the body. This research is fundamental for understanding the pharmacokinetics and toxicological aspects of phenolphthalein and its derivatives (Griffin, Godfrey, & Burka, 1998).

Transporter Studies

Phenolphthalein glucuronide is also used in studies investigating the transport of glucuronides across cellular membranes, particularly in the endoplasmic reticulum. This research has implications for understanding the biotransformation and detoxification processes in the liver (Csala et al., 2004).

Safety And Hazards

Phenolphthalein glucuronide may cause eye and skin irritation . It may be harmful if swallowed or absorbed through the skin .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32/h1-12,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJYOZKDDSONLX-XADSOVDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6820-54-8 (hydrochloride salt)
Record name Phenolphthalein glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenolphthalein glucuronide

CAS RN

15265-26-6
Record name Phenolphthalein glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENOLPHTHALEIN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S390I6642
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenolphthalein glucuronide
Reactant of Route 2
Phenolphthalein glucuronide
Reactant of Route 3
Phenolphthalein glucuronide
Reactant of Route 4
Phenolphthalein glucuronide
Reactant of Route 5
Phenolphthalein glucuronide
Reactant of Route 6
Phenolphthalein glucuronide

Citations

For This Compound
1,650
Citations
JA Wilhelm, LC Bailey, TA Shepard… - … of Chromatography B …, 1992 - Elsevier
A procedure is described to simultaneously quantitate phenolphthalein and its glucuronide metabolite from dog serum, urine and bile using high-performance liquid chromatography. …
Number of citations: 12 www.sciencedirect.com
KE Heppert, MI Davies - Analytica chimica acta, 1999 - Elsevier
This study is undertaken to demonstrate that the shunt microdialysis probe is a valuable tool for profiling analytes in the rat bile duct while preserving enterohepatic circulation (EHC). …
Number of citations: 17 www.sciencedirect.com
K Pekanmäki, HA Salmi - Acta Pharmacologica et Toxicologica, 1961 - Wiley Online Library
… The absorption of the pure conjugate phenolphthalein glucuronide has not been studied. … : the concentration of phenolphthalein glucuronide in the blood remained almost unchanged. …
Number of citations: 17 onlinelibrary.wiley.com
M Csala, AG Staines, G Bánhegyi, J Mandl… - Biochemical …, 2004 - Elsevier
… transport of phenolphthalein glucuronide was detected and … Phenolphthalein glucuronide transport was inhibited by 4,4′… three glucuronides: phenolphthalein glucuronide, estradiol 17-…
Number of citations: 43 www.sciencedirect.com
JH Gustafson, LZ Benet - Journal Of Pharmacy And …, 1974 - academic.oup.com
… the biliary excretion of phenolphthalein glucuronide have been … , capable of measuring phenolphthalein glucuronide in amounts … biliary administration of phenolphthalein glucuronide, is …
Number of citations: 47 academic.oup.com
T Ogasawara, H Takikawa - Hepatology research, 2001 - Elsevier
… did not inhibit biliary phenolphthalein glucuronide excretion. Biliary … by phenolphthalein glucuronide infusion to some extent. These findings suggest that phenolphthalein glucuronide is …
Number of citations: 14 www.sciencedirect.com
R Izquierdohornillos, TA Shepard - Microchemical journal, 1993 - Elsevier
… phenolphthalein and its metabolite, phenolphthalein-glucuronide, using bromocresol purple … Phenolphthalein, phenolphthalein glucuronide, and bromocresol purple were provided by …
Number of citations: 2 www.sciencedirect.com
ZK Sharaiha, JW Sackman, DY Graham - Digestive diseases and sciences, 1983 - Springer
… The purpose of this study was to investigate whether phenolphthalein glucuronide is the active form of phenolphthalein by investigating its effect on net water flux in the ileum and colon. …
Number of citations: 5 link.springer.com
BS Anand, E Torres, A Operkun… - Alimentary …, 1994 - Wiley Online Library
… We postulated that phenolphthalein glucuronide would be a more efficient laxative since it is not reabsorbed in the small bowel and theoretically a larger proportion of the drug enters …
Number of citations: 2 onlinelibrary.wiley.com
A Norling, B Andersson, M Berggren… - Acta Pharmacologica …, 1978 - Wiley Online Library
… ability of 4-nitrophenyl glucuronide and phenolphthalein glucuronide to enter isolated rat … phenolphthalein glucuronide was bound to cellular constituents. Phenolphthalein glucuronide …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.